2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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Overview
Description
The compound “2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core with a 2,4-difluorophenyl group at the 2-position and an amine group at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, which is a bicyclic structure containing two nitrogen atoms. The 2,4-difluorophenyl group would add aromaticity and electron-withdrawing character due to the presence of the fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the electron-donating amine group on the imidazo[1,2-a]pyridine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms would likely increase its lipophilicity, while the amine group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Optical Properties
A study by Kielesiński et al. (2015) explored the synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, including compounds similar to 2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine. They developed a novel approach using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene for C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines. The study highlights the compound's strong UV absorption and fluorescence properties in the 415–461 nm region (Łukasz Kielesiński et al., 2015).
Potential in Nucleoside Derivatives
Research by Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, which are structurally related to imidazo[1,2-a]pyridines. This work indicates the potential application of compounds like this compound in creating nucleoside analogs, which are significant in medicinal chemistry (G. Cristalli et al., 1994).
Synthesis via Microwave Irradiation
A study by Tu et al. (2007) focused on the synthesis of imidazo[1,2-a]pyridin-2-one derivatives through a reaction involving pyridin-2-amine, relevant to the synthesis of compounds like this compound. This process, utilizing microwave irradiation, indicates a method for efficient and convenient synthesis of similar compounds (S. Tu et al., 2007).
Electrochemical Synthesis
Wang et al. (2022) explored the electrochemical tandem sp3 (C–H) double amination for synthesizing 3-acyl imidazo[1,5-a]pyridines. This method suggests a one-step synthesis pathway for compounds like this compound, highlighting its utility in pharmaceutical synthesis (Qiang Wang et al., 2022).
Excited State Intramolecular Proton Transfer
Stasyuk et al. (2012) discussed the synthesis of imidazo[1,2-a]pyridines capable of excited state intramolecular proton transfer (ESIPT), which is relevant for understanding the photophysical behavior of this compound. This study provides insights into the fluorescent properties and potential applications in optical materials (A. Stasyuk et al., 2012).
Future Directions
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-8-1-3-10(11(15)5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWYYJSTUDOPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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